Hexamidine diisethionate

Catalog No.
S613378
CAS No.
659-40-5
M.F
C22H32N4O6S
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamidine diisethionate

CAS Number

659-40-5

Product Name

Hexamidine diisethionate

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

Molecular Formula

C22H32N4O6S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6)

InChI Key

SUXLANSZRSDYOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Synonyms

1,6-di(para-amidinophenoxy)hexane, 1,6-di-(4-amidinophenoxy)hexane, Désomédine, hexamidine, hexamidine dihydrochloride, hexamidine diisethionate, hexamidine isethionate, Hexaseptine, Hexomédine, Hexomedin, Hexomedin N, Hexomedine, Laryngomedin N, Ophtamedine

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O

[1] Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate )[2] In vitro activities of chlorhexidine, octenidine dihydrochloride, and hexadimethrine bromide against Candida albicans and Candida dubliniensis )

Anti-inflammatory Effects

Beyond its antimicrobial properties, research suggests potential anti-inflammatory effects of Hexamidine diisethionate. Studies have shown its ability to reduce inflammation and irritation in various skin conditions [3]. This characteristic makes it potentially valuable for researchers studying inflammatory skin diseases like eczema and psoriasis. Further research is needed to fully understand the mechanisms behind these anti-inflammatory effects and their potential clinical applications.

[3] Hexamidine diisethionate: properties and applications in skin health [ChemicalBook]

Wound Healing

Preliminary research suggests a potential role for Hexamidine diisethionate in wound healing. Studies have shown that it may promote wound closure and reduce scarring [4]. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action.

[4] Comparative evaluation of the effects of hexadimethrine bromide solution and povidone-iodine solution on wound healing in rats )

Hexamidine diisethionate is an organic compound with the chemical formula C18H38N2O6S2\text{C}_{18}\text{H}_{38}\text{N}_2\text{O}_6\text{S}_2 and a CAS number of 659-40-5. It is a white solid, soluble in water, and is primarily recognized for its antimicrobial properties. This compound has been utilized in personal care products and over-the-counter drug formulations since the 1950s, serving as a biocide and preservative. Its mild nature and low risk of skin irritation make it suitable for various applications in cosmetics and pharmaceuticals .

The exact mechanism of hexamidine diisethionate's antimicrobial activity is not fully understood, but it's believed to be similar to quaternary ammonium compounds []. These compounds interact with the negatively charged phospholipid membranes of microorganisms, causing disruption and leakage of cellular contents, ultimately leading to cell death []. Additionally, hexamidine diisethionate shows good activity against Pityrosporum ovale, a yeast linked to seborrheic dermatitis [].

Hexamidine diisethionate can undergo hydrolysis, particularly in biological systems, where it metabolizes into hexamidine. This transformation occurs rapidly following intravenous administration, leading to a half-life of approximately 27.3 hours for hexamidine diisethionate . The compound is also characterized by its stability under various conditions, although degradation can occur at elevated temperatures (above 300°C) as indicated by thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Hexamidine diisethionate exhibits significant antimicrobial activity, functioning effectively against a range of bacteria and fungi. Its efficacy is optimal at a pH range of 5 to 9 but can be inhibited by certain ions such as chloride or sulfate . In dermatological studies, it has shown to improve skin barrier function and reduce inflammation, making it beneficial for skin health. Furthermore, clinical assessments indicate that it does not typically cause irritation or sensitization at concentrations used in cosmetic formulations .

The synthesis of hexamidine diisethionate involves the reaction of hexamidine with isethionic acid or its derivatives. This process can be achieved through simple acid addition reactions, resulting in the formation of the diisethionate salt from hexamidine . Characterization techniques such as Nuclear Magnetic Resonance (NMR), DSC, and TGA are employed to confirm the identity and purity of the synthesized compound .

Hexamidine diisethionate is widely used in:

  • Cosmetics: As a biocide and preservative in formulations at concentrations ranging from 0.03% to 0.1%.
  • Pharmaceuticals: Incorporated into over-the-counter products for its antimicrobial properties.
  • Dermatological Treatments: Utilized for its anti-inflammatory effects and ability to enhance skin health.

It is approved for use in both leave-on and rinse-off products within the European Union .

Toxicokinetic studies reveal that hexamidine diisethionate has poor oral and dermal absorption, with rapid metabolism to hexamidine upon intravenous administration. The compound does not accumulate in tissues due to its fast excretion primarily via feces . Interaction studies have shown that it does not exhibit mutagenic properties in standard assays, indicating a favorable safety profile in cosmetic applications .

Hexamidine diisethionate shares structural similarities with other compounds such as pentamidine diisethionate and other amidine derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityAntimicrobial ActivityPrimary UseUnique Features
Hexamidine diisethionateHighYesCosmetics, PharmaceuticalsLow irritation potential
Pentamidine diisethionateHighYesAntiprotozoalPrimarily used against Trypanosomiasis
BenzamidineModerateYesResearchLess solubility compared to hexamidine
Amidines (general)VariableYesVariousVaries widely in activity and safety

Hexamidine diisethionate stands out due to its excellent tolerability, low risk of skin irritation, and broad applicability in both cosmetic and pharmaceutical domains . Its unique balance of efficacy and safety makes it a preferred choice among similar compounds.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

480.20425593 g/mol

Monoisotopic Mass

480.20425593 g/mol

Heavy Atom Count

33

UNII

023XA5Z50L

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 120 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 64 of 120 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (35.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (35.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

659-40-5

Wikipedia

Hexamidine diisethionate

Use Classification

Cosmetics -> Antifoaming; Emollient; Preservative; Skin conditioning

Dates

Modify: 2023-08-15

Explore Compound Types